![molecular formula C26H19NO6 B2527343 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide CAS No. 898415-77-5](/img/structure/B2527343.png)
2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide
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Overview
Description
“2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide” is a compound with the molecular formula C20H15NO6 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzofuran ring, a chromen ring, and an acetamide group .
Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds structurally similar to 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide have been synthesized and characterized, demonstrating significant antibacterial and antifungal activities. For instance, derivatives of 4-hydroxy-chromen-2-one have shown high levels of bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019). Moreover, novel thiazolidinones containing coumarin moieties have been explored for their antibacterial properties, displaying enhanced activity against various bacterial strains (Hamdi et al., 2012).
Antioxidant Properties
Research has also focused on the antioxidant capabilities of new coumarin derivatives. These compounds have been synthesized and assessed through various methods, showing excellent antioxidant activity. This is particularly significant in the context of preventing oxidative stress-related diseases (Kadhum et al., 2011).
Anti-inflammatory Activities
The search for novel anti-inflammatory agents has led to the synthesis of compounds based on the chromen motif, which have been evaluated for their cyclooxygenase and lipoxygenase inhibitory properties. These studies aim to identify candidates with potential for the development of new anti-inflammatory drugs (Makkar & Chakraborty, 2018).
Anticancer Potential
Efforts to discover new anticancer agents have included the synthesis of compounds incorporating the 2H-chromen structure. These compounds have been tested against various cancer cell lines, identifying some with appreciable growth inhibition effects. This research opens pathways to developing more effective treatments for cancer (Al-Sanea et al., 2020).
Future Directions
Benzofuran compounds, including “2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential uses in medicine and further understanding their mechanisms of action.
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various targets, leading to their wide range of biological and pharmacological applications .
Biochemical Pathways
Benzofuran derivatives have been found to interact with various biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit a wide array of biological activities, making them potential natural drug lead compounds .
Action Environment
The action of benzofuran derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
properties
IUPAC Name |
2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO6/c1-30-20-9-5-8-16-10-22(33-26(16)20)19-13-25(29)32-23-11-17(15-6-3-2-4-7-15)21(12-18(19)23)31-14-24(27)28/h2-13H,14H2,1H3,(H2,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVQEPZKUZHUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=CC(=C(C=C34)OCC(=O)N)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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